

Application Notes and Protocols for OADS In Vitro Reconstitution and Functional Assays

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro reconstitution of 2'-5' oligoadenylate synthetase (**OADS**, also known as OAS) and for conducting functional assays to measure its enzymatic activity. The information is intended for researchers in molecular biology, immunology, and drug development who are investigating the role of the OAS-RNase L pathway in innate immunity and other cellular processes.

Introduction

The 2'-5' oligoadenylate synthetase (OAS) family of enzymes are critical components of the innate immune response to viral infections.[1][2] Upon activation by double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication, OAS enzymes synthesize 2'-5' linked oligoadenylates (2-5A).[1][3] These 2-5A molecules act as second messengers to activate the latent endoribonuclease RNase L, which in turn degrades both viral and cellular RNA, leading to the inhibition of viral replication.[4][5] In humans, the OAS family includes four genes: OAS1, OAS2, OAS3, and OASL.[6][7] While OAS1, OAS2, and OAS3 are enzymatically active, OASL is catalytically inactive but plays a role in RIG-I signaling.[3][6]

This document provides protocols for the expression and purification of recombinant OAS proteins and for the in vitro assessment of their enzymatic activity.

I. In Vitro Reconstitution of Recombinant OAS Proteins

A critical first step for studying OAS function in vitro is the production of purified, active recombinant protein. Both *E. coli* and baculovirus expression systems have been successfully used for this purpose.

Protocol 1: Expression and Purification of His-tagged Human OAS1 in *E. coli*

This protocol describes the expression of N-terminally His-tagged human OAS1 in *E. coli* and its purification using nickel-affinity chromatography.

Materials:

- *E. coli* expression strain (e.g., BL21(DE3))
- Expression vector with an N-terminal 6xHis tag (e.g., pET vector series) containing the human OAS1 cDNA
- Lysogeny Broth (LB) medium
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% (v/v) glycerol, 10 mM imidazole, 1 mM DTT
- Wash Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% (v/v) glycerol, 20 mM imidazole, 1 mM DTT
- Elution Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% (v/v) glycerol, 250 mM imidazole, 1 mM DTT
- Dialysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% (v/v) glycerol, 2 mM DTT
- Ni-NTA affinity chromatography column

- ÄKTApurifier FPLC system (or equivalent)

Procedure:

- Expression:

1. Transform the E. coli expression strain with the OAS1 expression vector.
2. Inoculate a starter culture of 50 mL LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
3. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (A600) reaches 0.5.
4. Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
5. Continue to grow the culture overnight at 20°C.[\[8\]](#)

- Cell Lysis:

1. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
3. Lyse the cells by sonication on ice.
4. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.[\[9\]](#)

- Purification:

1. Load the cleared lysate onto a Ni-NTA column pre-equilibrated with Lysis Buffer.
2. Wash the column with 10 column volumes of Wash Buffer to remove unbound proteins.
3. Elute the His-tagged OAS1 protein with 5 column volumes of Elution Buffer.
4. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

- Dialysis and Storage:

1. Pool the fractions containing pure OAS1.
2. Dialyze the protein solution overnight against Dialysis Buffer at 4°C to remove imidazole.
3. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
4. Aliquot the purified protein and store at -80°C. Avoid repeated freeze-thaw cycles.[\[10\]](#)[\[11\]](#)

Note: For some applications, cleavage of the His-tag using a specific protease (e.g., TEV or SUMO protease) may be necessary.[\[12\]](#)

II. Functional Assays for OAS Activity

The enzymatic activity of OAS is determined by its ability to synthesize 2-5A from ATP in the presence of dsRNA. Several methods can be used to measure this activity.

Protocol 2: Radioactive Assay for 2-5A Synthesis

This assay directly measures the synthesis of 2-5A using radiolabeled ATP.

Materials:

- Purified recombinant OAS protein
- Poly(I:C) (a synthetic dsRNA analog)
- α -³²P-ATP
- Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 10 mM MnCl₂, 0.2 mM DTT, 5% (v/v) glycerol, 0.1 mg/mL BSA, 0.2 mM EDTA, 0.5 mM ATP[\[9\]](#)
- 20% Polyacrylamide/8M Urea denaturing gel
- Autoradiography film or phosphorimager

Procedure:

- Set up the reaction mixture in a final volume of 20 μ L containing Reaction Buffer, 1 μ g of purified OAS protein, 100 μ g/mL poly(I:C), and α -³²P-ATP.[9][13]
- Incubate the reaction at 30°C for 18 hours.[13]
- Stop the reaction by adding an equal volume of 2x formamide loading buffer.
- Denature the samples by heating at 95°C for 5 minutes.
- Separate the radiolabeled 2-5A products by electrophoresis on a 20% polyacrylamide/8M urea denaturing gel.[13]
- Visualize the 2-5A products (dimers, trimers, and higher-order oligomers) by autoradiography.[13]

Protocol 3: Chromogenic Assay for OAS Activity

This non-radioactive assay measures the pyrophosphate (PPi), a byproduct of the 2-5A synthesis reaction.

Materials:

- Purified recombinant OAS protein
- Poly(I:C) or specific dsRNA activator
- Reaction Buffer: 25 mM Tris-HCl (pH 7.4), 10 mM NaCl, 7 mM MgCl₂, 1 mM DTT, 2 mM ATP[12]
- Quenching Solution: 250 mM EDTA
- Detection Reagent A: 2.5% ammonium molybdate in 2.5 M H₂SO₄
- Detection Reagent B: 0.5 M β -mercaptoethanol
- 96-well microplate
- Microplate reader

Procedure:

- Set up the reaction in a 96-well plate with a final volume of 150 μL containing Reaction Buffer, 100 nM OAS protein, and 10 $\mu\text{g/mL}$ poly(I:C) or 300 nM dsRNA.[12]
- Incubate the reaction at 37°C.
- At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove 10 μL aliquots and quench the reaction by adding them to 2.5 μL of Quenching Solution in a separate 96-well plate.[8]
- After the time course is complete, add 10 μL of Detection Reagent A and 10 μL of Detection Reagent B to each quenched reaction.
- Add water to a final volume of 100 μL .
- Measure the absorbance at a wavelength appropriate for the chromogenic product (typically in the range of 620-660 nm).
- Generate a standard curve with known concentrations of PPI to quantify the amount produced in the enzymatic reaction.

Protocol 4: RNase L Activation Assay (rRNA Cleavage)

This assay assesses the functional activity of the 2-5A synthesized by OAS by measuring the degradation of ribosomal RNA (rRNA) by activated RNase L.

Materials:

- HEK293 cells (or other suitable cell line)
- Plasmid DNA encoding the OAS isoform of interest
- Transfection reagent
- Poly(I:C)
- RNA extraction kit
- Denaturing agarose gel

- Ethidium bromide or other nucleic acid stain

Procedure:

- Seed HEK293 cells in a 6-well plate and grow to 70-80% confluency.
- Transfect the cells with 1 µg of the OAS expression plasmid using a suitable transfection reagent. Use an empty vector as a control.
- After 24 hours, transfect the cells with poly(I:C) for 6 hours to activate the expressed OAS.
[\[13\]](#)
- Extract total intracellular RNA using a commercial RNA extraction kit.
- Separate the RNA on a denaturing agarose gel.
- Stain the gel with ethidium bromide and visualize the 28S and 18S rRNA bands.
- The appearance of specific rRNA cleavage products indicates the activation of RNase L by the 2-5A synthesized by the expressed OAS isoform.[\[13\]](#)

III. Quantitative Data Summary

The following tables summarize key quantitative data from published studies on OAS functional assays.

Table 1: Comparison of dsRNA Concentration for Activation of OAS1 and OAS3

OAS Isoform	dsRNA Concentration for Activation	Reference
OAS1	Higher	[3]
OAS3	Substantially Lower	[3]

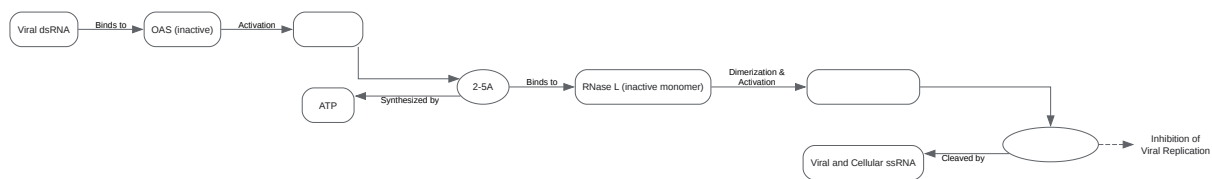
Table 2: Antiviral Activity of Recombinant OAS1

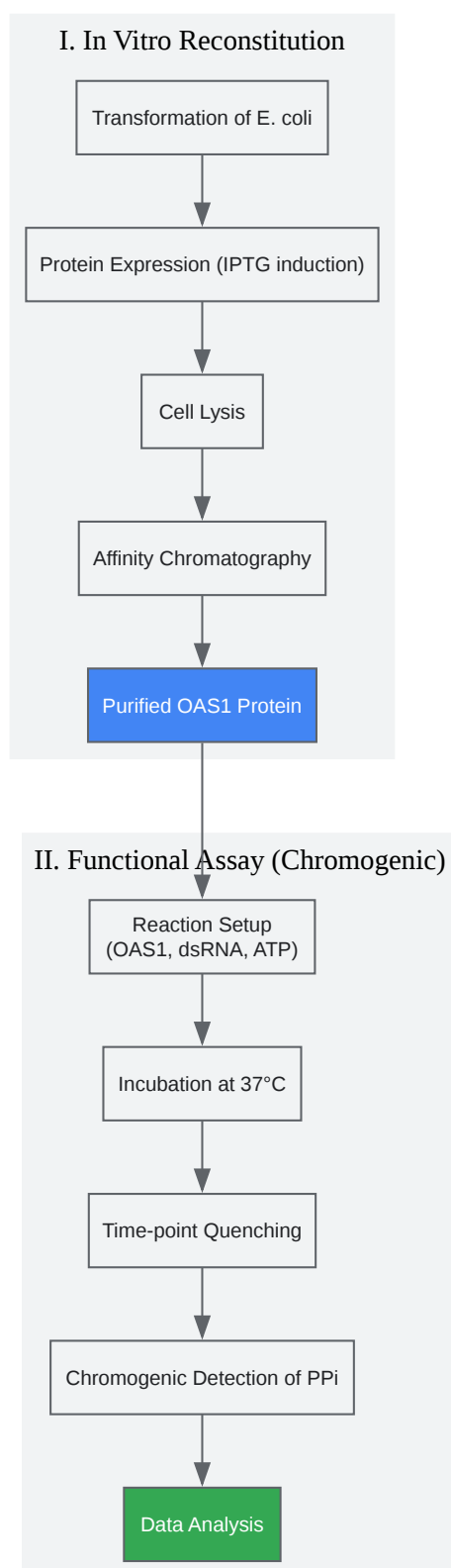
Virus	Fold Reduction in Virus Titer	Reference
Vesicular Stomatitis Virus (VSV)	12-fold	[14]
Herpes Simplex Virus Type 2 (HSV-2)	6-fold	[14]
Encephalomyocarditis Virus (EMCV)	30-fold	[14]

IV. Signaling Pathways and Experimental Workflows

OAS-RNase L Signaling Pathway

The canonical signaling pathway initiated by OAS activation is depicted below. dsRNA binding to OAS triggers a conformational change, leading to the synthesis of 2-5A from ATP. 2-5A then binds to and activates RNase L, which dimerizes and cleaves single-stranded RNA, thereby inhibiting viral replication.





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